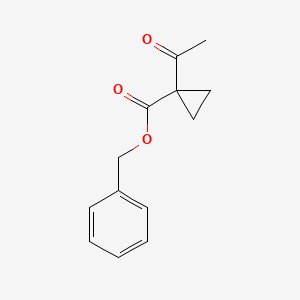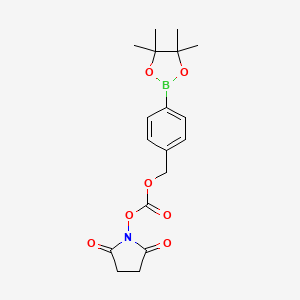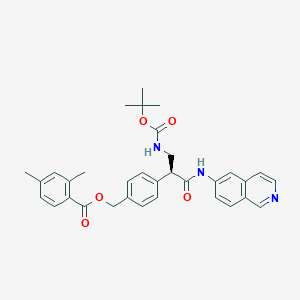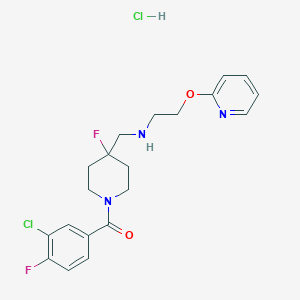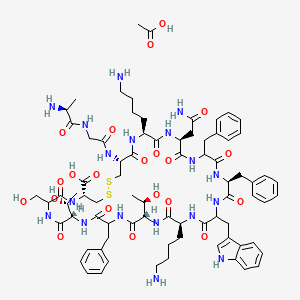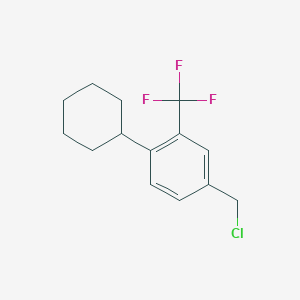
4-(Chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene is an organic compound that features a benzyl chloride moiety substituted with a cyclohexyl group and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be facilitated by using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(Chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The benzyl chloride moiety is reactive towards nucleophilic substitution, where the chloride can be replaced by other nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohols or benzaldehydes.
Reduction Reactions: Reduction can lead to the formation of benzyl derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.
Major Products
Substitution: Formation of benzyl amines, benzyl ethers, etc.
Oxidation: Formation of benzyl alcohols and benzaldehydes.
Reduction: Formation of cyclohexyl-substituted benzyl derivatives.
科学研究应用
4-(Chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(Chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene involves its reactivity towards nucleophiles and its ability to undergo radical reactions. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)benzyl chloride: Lacks the cyclohexyl group but shares the trifluoromethyl and benzyl chloride moieties.
4-(Cyclohexyl)benzyl chloride: Lacks the trifluoromethyl group but contains the cyclohexyl and benzyl chloride moieties.
4-(Trifluoromethyl)benzoyl chloride: Contains the trifluoromethyl group but has a benzoyl chloride moiety instead of benzyl chloride.
Uniqueness
4-(Chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene is unique due to the presence of both cyclohexyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination makes it a versatile intermediate for various synthetic applications.
属性
IUPAC Name |
4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF3/c15-9-10-6-7-12(11-4-2-1-3-5-11)13(8-10)14(16,17)18/h6-8,11H,1-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAWCWAHPMRYFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)CCl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
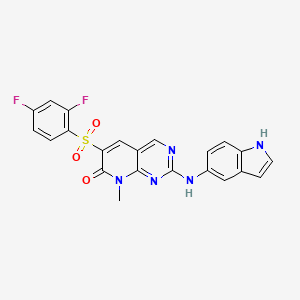
![(2R)-2-amino-3-[[(2R)-2-amino-3-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one;tetrahydrochloride](/img/structure/B8146553.png)
![4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B8146560.png)
![2-methyl-7-piperazin-1-yl-2,3-dihydro-1H-imidazo[1,2-c]pyrimidin-4-ium;dichloride](/img/structure/B8146567.png)
![3-methyl-7-piperazin-1-yl-2,3-dihydro-1H-imidazo[1,2-c]pyrimidin-4-ium;dichloride](/img/structure/B8146573.png)
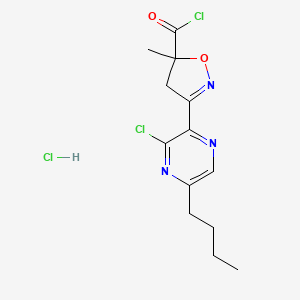
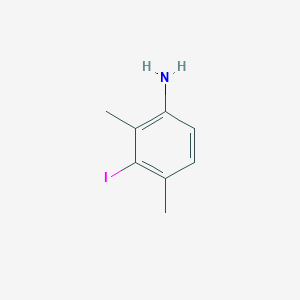
![(R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B8146583.png)
![((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol](/img/structure/B8146591.png)
